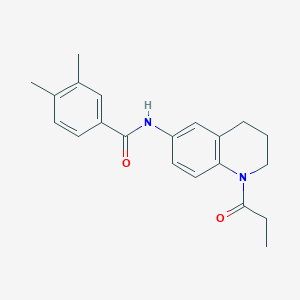

3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

The compound 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide features a benzamide moiety substituted with 3,4-dimethyl groups and linked to a 1-propanoyl-modified tetrahydroquinoline scaffold. Its molecular formula is C₂₂H₂₅N₂O₂ (MW: 357.45 g/mol).

The tetrahydroquinoline-propanoyl group introduces conformational rigidity and hydrogen-bonding capacity.

Properties

IUPAC Name |

3,4-dimethyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-4-20(24)23-11-5-6-16-13-18(9-10-19(16)23)22-21(25)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYAANWAHDIVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid. The resulting tetrahydroquinoline is then acylated with propanoyl chloride to introduce the propanoyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding quinone derivatives.

Reduction: : Reduction reactions can lead to the formation of reduced tetrahydroquinoline derivatives.

Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Reagents like bromine (Br₂) for electrophilic substitution and sodium methoxide (NaOCH₃) for nucleophilic substitution.

Major Products Formed

Oxidation: : Quinone derivatives.

Reduction: : Reduced tetrahydroquinoline derivatives.

Substitution: : Brominated or methoxylated benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can be employed in the study of enzyme inhibition and receptor binding assays. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzamide Core

4-Ethoxy Analog (PubChem: 4-ethoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide)

- Structure : Replaces 3,4-dimethyl with a single 4-ethoxy group.

- Molecular Formula : C₁₉H₂₀N₂O₃ (MW: 324.38 g/mol).

- However, reduced steric bulk may alter target binding. Biological activity is unreported in the evidence .

2-Fluoro Analog (G502-0459, )

- Structure : Substitutes 2-fluoro on the benzamide.

- Molecular Formula : C₁₉H₁₉FN₂O₂ (MW: 342.37 g/mol).

- Key Differences : The electron-withdrawing fluorine atom may enhance metabolic stability and influence dipole interactions. This compound is available for screening, suggesting utility in early-stage drug discovery .

Morpholin-Containing Analogs ()

- F936-0180: 3,4-Dimethylbenzamide with a morpholin-ethyl-tetrahydroquinoline group. Molecular Formula: C₂₅H₃₃N₃O₂ (MW: 407.56 g/mol).

- F936-0195: 3-Methylbenzamide with a morpholin-ethyl-tetrahydroquinoline group. Molecular Formula: C₂₄H₃₁N₃O₂ (MW: 393.53 g/mol).

- Key Differences: The morpholine moiety introduces polarity, likely improving aqueous solubility.

Comparison with Tetrahydroquinoline Derivatives

Compound 35 ()

- Structure: Features a thiophene-2-carboximidamide group on tetrahydroquinoline.

- Molecular Formula : C₂₁H₂₉N₄S (MW: 369.21 g/mol).

- Key Differences: The thiophene substituent and chiral 1-methylpyrrolidin-2-yl group enable distinct binding modes.

PCAF HAT Inhibitors ()

- Structure: Benzamides with long acyl chains (e.g., hexanoyl, tetradecanoyl).

- Activity: Inhibitory efficacy (61–79%) correlates with acyl chain length and 2-acylamino substituents. The target compound’s 3,4-dimethyl groups may mimic steric effects of long chains, suggesting hypothetical enzyme inhibition .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.